molecular formula C23H15FN4S B12027671 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 577791-55-0

4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12027671
CAS No.: 577791-55-0
M. Wt: 398.5 g/mol
InChI Key: QNPMZGAQKNBQAC-AFUMVMLFSA-N
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Description

4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 9-anthraldehyde with 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for treating infections and certain types of cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial effects. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Anthracene derivatives: Compounds containing the anthracene moiety, known for their photophysical properties.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group, often studied for their pharmacological properties.

Uniqueness

4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the anthracene moiety enhances its photophysical properties, while the triazole and fluorophenyl groups contribute to its biological activity.

Properties

CAS No.

577791-55-0

Molecular Formula

C23H15FN4S

Molecular Weight

398.5 g/mol

IUPAC Name

4-[(E)-anthracen-9-ylmethylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H15FN4S/c24-21-12-6-5-11-19(21)22-26-27-23(29)28(22)25-14-20-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)20/h1-14H,(H,27,29)/b25-14+

InChI Key

QNPMZGAQKNBQAC-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C(=NNC4=S)C5=CC=CC=C5F

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C(=NNC4=S)C5=CC=CC=C5F

Origin of Product

United States

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